molecular formula C5H5NO2 B041514 Pyrrole-2-carboxylic acid CAS No. 634-97-9

Pyrrole-2-carboxylic acid

Cat. No.: B041514
CAS No.: 634-97-9
M. Wt: 111.10 g/mol
InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N
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Description

Pyrrole-2-Carboxylate, also known as 1H-Pyrrole-2-carboxylic acid, is an organic compound with the molecular formula C(_5)H(_5)NO(_2). It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

Target of Action

Pyrrole-2-carboxylic acid (PCA) is an organic compound that primarily targets the Monomeric Sarcosine Oxidase in Bacillus sp. (strain B-0618) . This enzyme plays a crucial role in the metabolism of sarcosine, an intermediate and byproduct in glycine synthesis and degradation .

Mode of Action

It is known that pca has demonstrated antibacterial activity against certain bacteria, such as listeria monocytogenes . This activity is believed to be due to PCA’s interaction with the bacterial cell membrane, leading to alterations in the composition and architecture of the membrane lipids .

Biochemical Pathways

PCA arises in nature by the dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole . The compound has been found to trigger alterations in the composition and architecture of membrane lipids, mainly involved in glycerophospholipid and glycerolipid metabolism . This leads to cell membrane dysfunction, affecting the normal functioning of the cell .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution within the body

Result of Action

The primary result of PCA’s action is the disruption of cell membrane function, due to alterations in the composition and architecture of membrane lipids . This can lead to cell death, providing PCA with its antibacterial properties .

Action Environment

The action of PCA can be influenced by various environmental factors. For instance, the antibacterial property of PCA was found to be more efficient at lower pH . Additionally, the synthesis of PCA from bio-renewable feedstocks like cellulose and chitin has been explored, indicating that the availability and type of feedstock can influence the production and availability of PCA .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Pyrrole-2-Carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrrole-2,3-dicarboxylate.

    Reduction: Reduction reactions can convert it into pyrrole-2-carboxaldehyde.

    Substitution: It participates in electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyrrole-2,3-dicarboxylate.

    Reduction: Pyrrole-2-carboxaldehyde.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Pyrrole-2-Carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Pyrrole-2-Carboxylate derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the production of polymers and materials with specific electronic properties.

Comparison with Similar Compounds

  • Pyrrole-3-Carboxylate
  • Pyrrole-2,3-Dicarboxylate
  • N-Substituted Pyrroles

Pyrrole-2-Carboxylate stands out due to its versatility and the breadth of its applications across various scientific disciplines.

Properties

IUPAC Name

1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212813
Record name 2-Pyrrolecarboxylic acid
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrrole-2-carboxylic acid
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CAS No.

634-97-9
Record name Pyrrole-2-carboxylic acid
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Record name 2-Pyrrolecarboxylic acid
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Record name PYRROLE-2-CARBOXYLIC ACID
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Record name 2-Pyrrolecarboxylic acid
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Record name Pyrrole-2-carboxylic acid
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Record name 2-PYRROLECARBOXYLIC ACID
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Record name Pyrrole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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